

Application Note: Synthesis of Flexible Copolyesters Using a Novel Bio-Inspired Internal Plasticizer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,8-Dibenzoyloctane**

Cat. No.: **B1330262**

[Get Quote](#)

Abstract

This application note details a novel approach to synthesizing flexible polyesters by incorporating a derivative of **1,8-Dibenzoyloctane** directly into the polymer backbone. Traditional external plasticizers are prone to leaching, which can be a significant issue in medical and food-contact applications. By chemically integrating a plasticizing moiety, the resulting polymer exhibits enhanced flexibility and a lower glass transition temperature (Tg) with long-term stability. Here, we present the conversion of **1,8-Dibenzoyloctane** into a polymerizable dicarboxylic acid monomer, named 4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA), and its subsequent copolymerization with 1,4-butanediol and terephthalic acid to yield a flexible, thermally stable copolyester.

Introduction

Flexibility in polymers is a critical property for a wide range of applications, from medical tubing to food packaging and wearable electronics. This is often achieved by adding external plasticizers, small molecules that position themselves between polymer chains, increasing intermolecular space and lowering the glass transition temperature (Tg). However, these additives can migrate out of the polymer matrix over time, leading to embrittlement of the material and potential contamination of the surrounding environment.

Internal plasticization overcomes this limitation by covalently bonding a flexible monomer unit into the polymer chain. This method ensures permanent flexibility and eliminates the risk of plasticizer leaching. **1,8-Dibenzoyloctane**, with its long aliphatic octane chain and two terminal phenyl groups, presents an ideal scaffold for creating such a monomer. The long C8 chain can impart flexibility, while the aromatic rings can help maintain thermal stability.

This document provides a two-stage protocol:

- Monomer Synthesis: The oxidation of the benzoyl groups of **1,8-Dibenzoyloctane** to form the novel dicarboxylic acid monomer, 4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA).
- Copolymerization: The synthesis of a flexible copolyester via melt polycondensation of ODDA with terephthalic acid and 1,4-butanediol.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA) Monomer

This protocol describes the oxidation of the benzylic carbons of **1,8-Dibenzoyloctane** to carboxylic acids using potassium permanganate, a strong oxidizing agent.[\[1\]](#)[\[2\]](#)

Materials:

- **1,8-Dibenzoyloctane**
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Distilled water
- Ethanol
- 3-necked round-bottom flask (1 L)

- Reflux condenser
- Mechanical stirrer
- Heating mantle
- Buchner funnel and filter paper
- pH meter or pH paper

Procedure:

- Set up the 1 L 3-necked flask with a mechanical stirrer, reflux condenser, and a thermometer.
- Add 500 mL of distilled water to the flask, followed by 15 g of NaOH. Stir until the NaOH is fully dissolved.
- Add 20 g of **1,8-Dibenzoyloctane** to the flask. Heat the mixture to 80°C with vigorous stirring to create a fine suspension.
- In a separate beaker, dissolve 60 g of KMnO₄ in 300 mL of warm distilled water.
- Slowly add the KMnO₄ solution to the reaction flask over a period of 2 hours, maintaining the temperature at 80-90°C. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide (MnO₂) will form.
- After the addition is complete, continue to heat and stir the mixture for an additional 4 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature. Filter off the MnO₂ precipitate using a Buchner funnel. The filtrate contains the disodium salt of the dicarboxylic acid.
- Transfer the filtrate to a clean beaker and cool it in an ice bath.
- Slowly acidify the filtrate by adding concentrated HCl dropwise with constant stirring until the pH reaches ~2. A white precipitate of the dicarboxylic acid (ODDA) will form.

- Collect the white precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining salts.
- Recrystallize the crude product from an ethanol/water mixture to obtain pure ODDA.
- Dry the purified product in a vacuum oven at 60°C overnight. Characterize the final product using FTIR and ¹H NMR spectroscopy.

Protocol 2: Synthesis of Flexible Copolyester via Melt Polycondensation

This protocol details the synthesis of a copolyester by reacting the novel ODDA monomer, terephthalic acid (TPA), and 1,4-butanediol (BDO). The long aliphatic chain of ODDA acts as the internal plasticizer.

Materials:

- 4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA)
- Terephthalic acid (TPA)
- 1,4-butanediol (BDO)
- Titanium(IV) butoxide ($Ti(OBu)_4$) catalyst
- Antioxidant (e.g., Irganox 1010)
- High-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

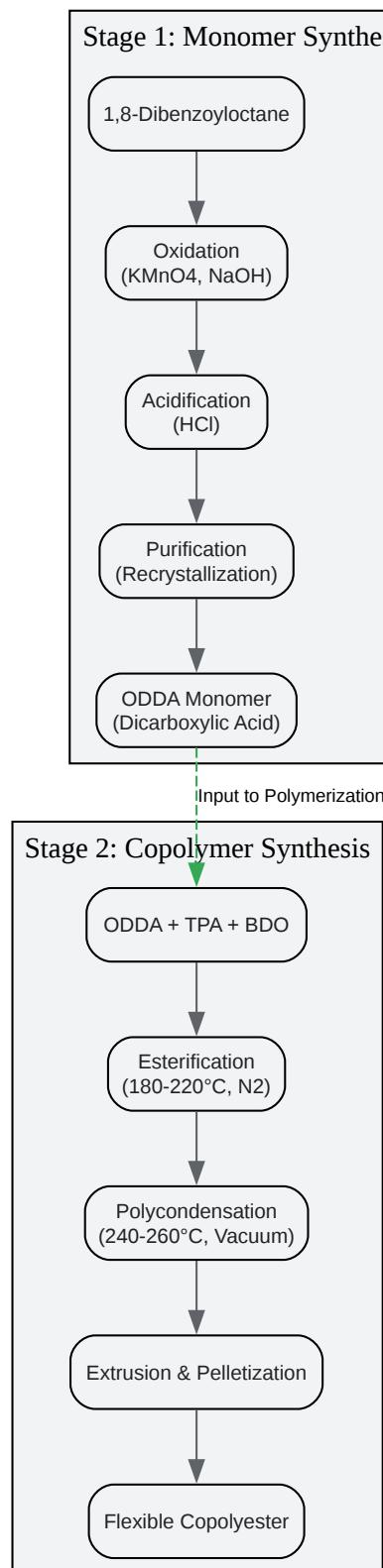
Procedure:

- Charge the polymerization reactor with the dicarboxylic acids and the diol. For a target copolyester with 15 mol% ODDA incorporation, the molar ratio would be: ODDA (0.15 mol), TPA (0.85 mol), and BDO (1.1 mol, a slight excess is used to compensate for loss during distillation).

- Add the catalyst (Ti(OBu)_4 , ~250 ppm relative to the polymer weight) and the antioxidant (~0.1 wt%).
- Esterification Stage:
 - Purge the reactor with dry nitrogen gas.
 - Heat the mixture to 180-220°C under a slow stream of nitrogen with moderate stirring.
 - Water will be generated as a byproduct of the esterification reaction and will be distilled off.
 - Continue this stage for 2-3 hours, or until approximately 95% of the theoretical amount of water has been collected.
- Polycondensation Stage:
 - Gradually increase the temperature to 240-260°C.
 - Simultaneously, gradually reduce the pressure inside the reactor to below 1 mbar over a period of 1 hour.
 - Increase the stirring speed as the viscosity of the molten polymer increases.
 - The excess BDO will be distilled off under vacuum.
 - Maintain these conditions for another 2-3 hours to build up the molecular weight of the polymer. The process can be monitored by observing the torque on the stirrer.
- Extrusion and Quenching:
 - Once the desired viscosity is reached, pressurize the reactor with nitrogen gas.
 - Extrude the molten polymer strand from the bottom of the reactor into a cold water bath to quench it.
 - Pelletize the cooled polymer strand for subsequent analysis and processing.

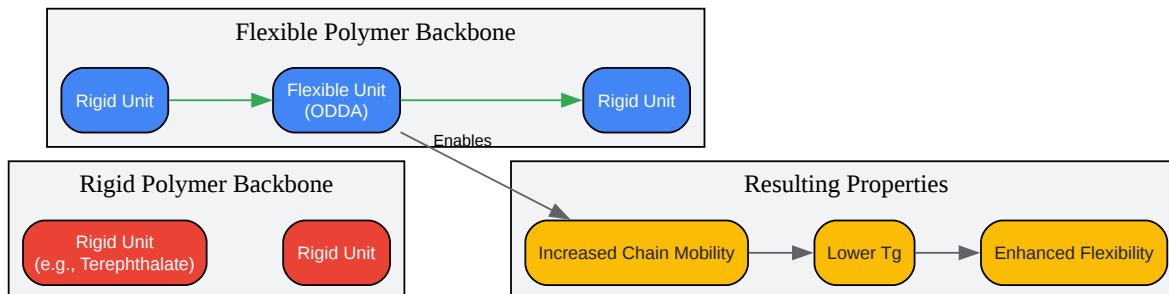
Data Presentation

The properties of the synthesized copolyester containing 15 mol% ODDA were compared against a standard, rigid polyester (PET) and a similar polyester externally plasticized with 15 wt% Diethyl adipate (DOA). The results are summarized below.


Property	Standard PET	PET + 15% DOA (External)	Copolyester + 15% ODDA (Internal)	Test Method
Thermal Properties				
Glass Transition Temp. (Tg)	80 °C	55 °C	62 °C	DSC
Mechanical Properties				
Tensile Strength	55 MPa	38 MPa	45 MPa	ISO 527
Young's Modulus	2.8 GPa	1.5 GPa	1.9 GPa	ISO 527
Elongation at Break	50 %	250 %	200 %	ISO 527
Stability				
Weight Loss after 7 days	< 0.1 %	3.5 % (Leaching of DOA)	< 0.1 %	Soxhlet Extraction
Tg after Aging (60°C, 1 month)	80 °C	72 °C (due to DOA loss)	62 °C	DSC

The data clearly indicates that internal plasticization with ODDA provides a significant increase in flexibility (4x elongation at break) compared to standard PET. While the external plasticizer shows a greater initial increase in flexibility, it suffers from significant leaching and loss of

properties upon aging. The internally plasticized copolyester maintains its properties, demonstrating the stability and effectiveness of this approach.


Visualizations

Logical Workflow for Monomer and Polymer Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis of ODDA monomer and the flexible copolyester.

Conceptual Pathway of Internal Plasticization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Synthesis of Flexible Copolymers Using a Novel Bio-Inspired Internal Plasticizer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330262#synthesis-of-flexible-polymers-with-1-8-dibenzoyloctane-as-an-internal-plasticizer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com